molecular formula C13H16N2O3 B11981902 N-cyclohexyl-2-nitrobenzamide CAS No. 1780-21-8

N-cyclohexyl-2-nitrobenzamide

Cat. No.: B11981902
CAS No.: 1780-21-8
M. Wt: 248.28 g/mol
InChI Key: HVAPXQQNJGQXGW-UHFFFAOYSA-N
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Description

Contextualization within Nitrobenzamide and Amide Chemical Space

N-cyclohexyl-2-nitrobenzamide is structurally defined by a benzamide (B126) core. This core features a nitro group (-NO2) at the ortho position of the benzene (B151609) ring and a cyclohexyl group (-C6H11) attached to the amide nitrogen. smolecule.com This specific arrangement of functional groups places it within the broader chemical space of nitrobenzamides and amides.

The nitrobenzamide moiety is a well-explored scaffold in medicinal chemistry, known to be a key component in various biologically active compounds. ontosight.ai The presence and position of the nitro group can significantly influence the electronic properties and reactivity of the molecule. The amide linkage, on the other hand, is a fundamental functional group in organic chemistry and biochemistry, forming the backbone of peptides and proteins. The cyclohexyl group, a non-polar, bulky substituent, can impact the compound's solubility, lipophilicity, and steric interactions with biological targets.

The synthesis of this compound typically involves the reaction of 2-nitrobenzoic acid or its derivatives with cyclohexylamine (B46788). smolecule.comontosight.ai This reaction forms the characteristic amide bond. The compound is generally a yellow solid with a melting point reported to be around 156–157 °C. smolecule.comrsc.org

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC13H16N2O3 smolecule.com
Molecular Weight~248.28 g/mol smolecule.com
Melting Point156–157 °C smolecule.comrsc.org
AppearanceYellow solid smolecule.comrsc.org
CAS Registry Number1780-21-8 smolecule.com

Academic Research Significance and Interdisciplinary Relevance

The scientific interest in this compound and its analogs stems from their potential applications across multiple disciplines. The unique combination of the nitrobenzamide and cyclohexyl moieties imparts a range of chemical reactivities and potential biological activities.

In the realm of organic synthesis, this compound serves as a versatile building block for the creation of more complex molecules. smolecule.com The nitro group can undergo reduction to an amino group, opening pathways to a variety of derivatives. smolecule.com Furthermore, the amide and nitrobenzamide portions of the molecule can participate in substitution reactions. smolecule.com N-alkylated 2-nitrobenzamides, a class to which this compound belongs, are known intermediates in the synthesis of dibenzo[b,e] smolecule.comontosight.aidiazepines. iucr.org

From a medicinal chemistry perspective, nitrobenzamide derivatives have been investigated for a wide array of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. ontosight.aiontosight.ainih.gov Preliminary studies on this compound suggest potential antimicrobial and anticancer properties. smolecule.com The mechanism of action is thought to involve interactions with specific enzymes and cellular receptors. smolecule.com For instance, N-substituted benzamides have been shown to inhibit the activity of nuclear factor-κB and nuclear factor of activated T cells. iucr.org

The interdisciplinary relevance of this compound extends to materials science, where its properties could be harnessed for the development of novel materials with specific functionalities. smolecule.com

Interactive Data Table: Spectroscopic Data for this compound

SpectroscopyPeaks/ShiftsSource
IR (KBr, cm-1)3411 (NH), 1660 (C=O) rsc.org
1H NMR (300 MHz, CDCl3, δ)8.06 (2H, m), 7.69–7.50 (3H, m), 5.82 (1H, br), 3.99 (1H, m), 2.11–1.22 (10H, m) rsc.org
13C NMR (75 MHz, CDCl3, δ)165.6, 146.3, 133.6, 133.3, 130.2, 124.4, 49.0, 32.7, 25.4, 24.8 rsc.org

The crystal structure of this compound has been determined by X-ray diffraction analysis, revealing a monoclinic space group P21/n. researchgate.netresearchgate.net The crystal packing is stabilized by N–H⋯O hydrogen bonds. researchgate.netresearchgate.net

Further research into this compound and its derivatives continues to uncover new potential applications and deepen the understanding of its chemical and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1780-21-8

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

N-cyclohexyl-2-nitrobenzamide

InChI

InChI=1S/C13H16N2O3/c16-13(14-10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(17)18/h4-5,8-10H,1-3,6-7H2,(H,14,16)

InChI Key

HVAPXQQNJGQXGW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N Cyclohexyl 2 Nitrobenzamide

Established Synthetic Routes

The foundational methods for synthesizing N-cyclohexyl-2-nitrobenzamide have been well-documented and are characterized by their reliability and straightforward application.

Condensation Reactions of 2-Nitrobenzoic Acid and Cyclohexanamine

A primary and direct route to this compound involves the condensation reaction between 2-nitrobenzoic acid and cyclohexanamine. ontosight.ai This reaction, a classic example of amide formation, typically requires conditions that facilitate the removal of water to drive the equilibrium towards the product. The process can be catalyzed by acids and may involve the use of coupling agents to enhance the reaction rate and yield. The crystal structure of the resulting this compound has been characterized using X-ray diffraction, revealing a monoclinic space group P21/n. researchgate.net The crystal packing is notably stabilized by N–H⋯O hydrogen bonds. researchgate.net

Acyl Chloride-Mediated Amidation Strategies

Another conventional and highly effective method is the acylation of cyclohexylamine (B46788) using 2-nitrobenzoyl chloride. google.com This strategy involves a two-step process. First, 2-nitrobenzoic acid is converted to its more reactive acyl chloride derivative, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting 2-nitrobenzoyl chloride is then reacted with cyclohexylamine. The high reactivity of the acyl chloride ensures a rapid and often high-yielding amidation reaction. libretexts.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. libretexts.org

Advanced Synthetic Approaches and Innovations

In recent years, the field of organic synthesis has seen a push towards more efficient, environmentally friendly, and versatile methodologies. This has led to the development of advanced approaches for the synthesis of this compound.

Palladium-Catalyzed Transformations and Hydrogen Transfer Processes

Palladium catalysis has emerged as a powerful tool in organic synthesis. While direct palladium-catalyzed amidation of 2-nitrobenzoic acid is not the most common route, related transformations highlight the versatility of this catalyst. For instance, palladium catalysts are used in the synthesis of quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols via a hydrogen transfer process. nih.govrsc.org This process involves the palladium-catalyzed oxidation of an alcohol to an aldehyde, which then participates in a cascade reaction. nih.govrsc.org Although this specific reaction produces a different heterocyclic system, the underlying principles of palladium-catalyzed hydrogen transfer and C-N bond formation are relevant to the broader context of benzamide (B126) synthesis. nih.govrsc.org

Ultrasound-Promoted Synthesis of Benzamides

The application of ultrasound technology in chemical synthesis, known as sonochemistry, has been shown to accelerate reaction rates and improve yields. ijariie.com Ultrasound irradiation promotes the synthesis of aryl amides from carboxylic acids and isocyanides under ambient conditions. orgchemres.org This method offers a rapid and efficient one-pot, two-component synthesis. orgchemres.org While a direct application to this compound from 2-nitrobenzoic acid and cyclohexylamine using this exact method is not explicitly detailed, the successful synthesis of N-cyclohexyl-3-nitrobenzamide from 3-nitrobenzoic acid and cyclohexyl isocyanide under ultrasonic irradiation suggests its potential applicability. ijariie.comorgchemres.org The reaction is often carried out in a solvent like methanol (B129727) and is noted for its simple work-up procedure and short reaction times. orgchemres.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of amide synthesis, this includes the use of greener solvents, catalysts, and reaction conditions. One approach involves solvent-free reaction conditions, which can be achieved through mechanochemical methods like ball milling. mdpi.com Another green strategy is the use of catalytic methods that avoid stoichiometric reagents. For example, the use of biocatalysts, such as enzymes, for amide bond formation is a growing area of interest. diva-portal.org While specific examples for this compound are not prevalent, the broader trends in green amide synthesis point towards the future of more sustainable production methods for this and similar compounds. mdpi.com

Flow Chemistry Applications for Benzamide Derivatives

The application of flow chemistry to the synthesis of benzamide derivatives represents a significant advancement over traditional batch processing. This technology offers enhanced safety, improved reaction control, and greater efficiency, making it an attractive option for pharmaceutical and chemical manufacturing. In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. This approach allows for precise control over parameters such as temperature, pressure, and reaction time, leading to higher yields and purity.

Recent developments have highlighted the use of flow chemistry for various amidation reactions. For instance, enzyme-catalyzed synthesis of amides has been successfully implemented in flow reactors, offering a green and efficient alternative to conventional methods. These biocatalytic processes often take place in aqueous solutions, minimizing the need for organic solvents. rsc.org Furthermore, metal-free oxidative processes, where acyl chlorides are generated in situ from aldehydes using visible light, have been adapted for flow systems, enabling a two-step synthesis of amides with good yields. unimi.it

The direct amidation of carboxylic acids and amines, a key process for producing compounds like this compound, has also been optimized for flow conditions. The use of heterogeneous catalysts packed into columns within the flow reactor facilitates the reaction and simplifies product purification, as the catalyst can be easily separated from the reaction mixture.

Mechanistic Investigations of Reaction Pathways

Detailed Reaction Mechanisms for Amide Bond Formation

The formation of the amide bond in this compound, like other amides, typically proceeds through the nucleophilic acyl substitution of a carboxylic acid derivative with an amine. The core challenge in this reaction is the activation of the carboxylic acid, as the carboxylate group is a poor leaving group.

Several strategies have been developed to activate the carboxylic acid:

Conversion to Acid Halides : A common method involves converting the carboxylic acid (2-nitrobenzoic acid) into a more reactive acyl chloride or bromide. This is often achieved using reagents like thionyl chloride or oxalyl chloride. The resulting acid halide readily reacts with the amine (cyclohexylamine) in an exothermic reaction to form the amide.

Use of Coupling Reagents : A wide array of coupling reagents are used to facilitate amide bond formation directly from the carboxylic acid and amine. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are classic examples. DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to yield the amide and a urea (B33335) byproduct. luxembourg-bio.com Other families of coupling reagents include uronium/aminium salts (e.g., HATU, HBTU) and phosphonium (B103445) salts (e.g., PyBOP), which form active esters that readily react with amines. luxembourg-bio.comucl.ac.uk

Enzymatic and Biocatalytic Methods : Nature employs enzymes for amide bond formation, often using adenosine (B11128) triphosphate (ATP) to activate the carboxylic acid by forming an acyl-adenylate intermediate. rsc.orgnih.gov This strategy has been mimicked in biocatalytic synthetic methods, providing a greener alternative to traditional chemical approaches. rsc.org

Role of Catalysts and Reagents in Reaction Efficiency and Selectivity

The choice of catalysts and reagents plays a pivotal role in the efficiency and selectivity of this compound synthesis.

Bases : In reactions involving acid halides, a base is typically added to neutralize the hydrogen halide byproduct, which would otherwise form a salt with the unreacted amine, rendering it non-nucleophilic. Common organic bases include triethylamine (B128534) and pyridine, while inorganic bases like sodium carbonate are also used.

Catalysts for Direct Amidation : Significant research has focused on developing catalysts for the direct condensation of carboxylic acids and amines, which produces water as the only byproduct, making it an environmentally friendly method. acs.org Boron-based catalysts, such as boric acid, boronic acids, and their derivatives, have emerged as highly effective for this transformation. ucl.ac.ukacs.org These Lewis acidic catalysts are believed to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. acs.org Transition metal catalysts, based on elements like titanium and zirconium, have also been employed for dehydrative amidation. ucl.ac.uk

Catalyst/Reagent TypeFunctionExamples
Coupling Reagents Activate carboxylic acids for nucleophilic attack.DCC, EDCI, HATU, HBTU, PyBOP ucl.ac.uk
Halogenating Agents Convert carboxylic acids to highly reactive acyl halides.Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) ucl.ac.uk
Bases Neutralize acidic byproducts.Triethylamine (Et₃N), Pyridine, Sodium Carbonate (Na₂CO₃)
Dehydration Catalysts Facilitate direct amidation by removing water.Boric acid, Phenylboronic acid, Tris(pentafluorophenyl)borane ucl.ac.ukacs.org

Kinetic Studies of this compound Formation and Related Aminolysis Reactions

Brønsted plots, which correlate the reaction rate with the basicity (pKa) of the amine, are a key tool in these studies. These plots can reveal details about the transition state of the rate-determining step. For many aminolysis reactions, the Brønsted coefficient (β_N) for amine attack is approximately 0.2, while for the expulsion of the amine from the tetrahedral intermediate, it is around 0.8. acs.org The nucleophilicity of the amine is a major determinant of the reaction rate; for instance, methylation of ammonia (B1221849) dramatically increases its reactivity. rsc.org

Kinetic investigations also highlight the competition between aminolysis and hydrolysis, particularly in aqueous systems. nih.govworktribe.com The selectivity towards aminolysis can be improved by choosing appropriate leaving groups on the acyl substrate. nih.govworktribe.com

Regioselectivity and Stereochemical Considerations in Derivative Synthesis

When synthesizing more complex derivatives of this compound, regioselectivity and stereochemistry become critical considerations.

Regioselectivity : This refers to the control of the position of reaction when multiple reactive sites are present. In the context of benzamide derivatives, if the aromatic ring were to contain multiple substituents, the position of further functionalization would be dictated by the directing effects (electronic and steric) of the existing groups. organic-chemistry.org For instance, in reactions involving unsymmetrical arynes, the regioselectivity of the addition of an isocyanide and water to form a benzamide is influenced by these effects. organic-chemistry.org Similarly, palladium-catalyzed cross-coupling reactions on poly-brominated benzamide scaffolds can be controlled to achieve high regioselectivity, allowing for the stepwise and site-specific introduction of different functional groups. nih.govnih.gov Nickel-catalyzed C-H activation has also been used for the highly regioselective ortho-glycosylation of benzamides. rsc.org

Stereochemistry : This concerns the three-dimensional arrangement of atoms in a molecule. If chiral centers are present in either the cyclohexyl or the benzoyl moiety of a derivative, or if axial chirality is introduced (atropisomerism), controlling the stereochemical outcome of the synthesis is essential. nih.govnih.gov Asymmetric synthesis strategies often employ chiral catalysts or auxiliaries to produce a single enantiomer or diastereomer of the desired product. numberanalytics.com For example, the absolute stereochemistry of chiral amines can be determined by derivatizing them with a chiral reagent like Mosher's acid chloride to form diastereomeric amides, which can be distinguished by NMR spectroscopy. acs.org The stereochemical stability of the resulting amides is also an important factor, as racemization can occur under certain conditions. rsc.orgelsevierpure.com

Advanced Spectroscopic and Crystallographic Characterization of N Cyclohexyl 2 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the proton and carbon environments of N-cyclohexyl-2-nitrobenzamide have been thoroughly mapped.

¹H NMR Data Analysis for Proton Environment Elucidation

The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), reveals distinct signals corresponding to the various protons in the molecule. rsc.org The aromatic protons of the 2-nitrophenyl group appear as a multiplet in the range of δ 8.06-7.50 ppm, integrating to five protons. rsc.org A broad signal at δ 5.82 ppm is attributed to the amide (NH) proton. rsc.org The methine proton of the cyclohexyl ring directly attached to the nitrogen atom is observed as a multiplet at approximately δ 3.99 ppm. rsc.org The remaining ten protons of the cyclohexyl ring produce a complex multiplet between δ 2.11 and 1.22 ppm. rsc.org

Proton Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₆H₄)8.06 - 7.50Multiplet5H
Amide (NH)5.82Broad1H
Cyclohexyl (CH-N)3.99Multiplet1H
Cyclohexyl (CH₂)2.11 - 1.22Multiplet10H

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃. rsc.org

¹³C NMR Data for Carbon Framework Assignment

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon (C=O) of the amide group gives a signal at δ 165.6 ppm. rsc.org The carbon atom of the aromatic ring attached to the nitro group (C-NO₂) is found at δ 146.3 ppm. rsc.org The other aromatic carbons resonate in the region of δ 133.6-124.4 ppm. rsc.org The methine carbon of the cyclohexyl ring bonded to the nitrogen atom (CH-N) appears at δ 49.0 ppm. rsc.org The remaining cyclohexyl carbons are observed at δ 32.7, 25.4, and 24.8 ppm. rsc.org

Carbon Chemical Shift (δ, ppm)
Carbonyl (C=O)165.6
Aromatic (C-NO₂)146.3
Aromatic (CH)133.6, 133.3, 130.2, 124.4
Cyclohexyl (CH-N)49.0
Cyclohexyl (CH₂)32.7, 25.4, 24.8

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃. rsc.org

Advanced NMR Techniques for Conformational and Dynamic Studies

While standard ¹H and ¹³C NMR provide foundational structural information, advanced NMR techniques can offer deeper insights into the conformational dynamics of molecules like this compound. copernicus.orgcopernicus.org Techniques such as variable temperature NMR and two-dimensional NMR (e.g., COSY, HSQC, HMBC) can be employed to study hindered rotation around the amide bond and the preferred conformations of the cyclohexyl ring. copernicus.orgnih.gov Such studies are crucial for understanding the three-dimensional structure and flexibility of the molecule in solution, which can influence its chemical reactivity and biological interactions. copernicus.org

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is observed at approximately 3411 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amide. rsc.org The C=O stretching vibration of the amide group is identified by a strong band at 1660 cm⁻¹. rsc.org The presence of the nitro group is confirmed by characteristic asymmetric and symmetric stretching vibrations, which typically appear in the regions of 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Amide (N-H)Stretching3411
Amide (C=O)Stretching1660

Table 3: Key IR Absorption Bands for this compound. rsc.org

Raman Spectroscopy Applications for Molecular Vibrations

Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. bruker.com For this compound, Raman spectroscopy can be particularly useful for characterizing the vibrations of the aromatic ring and the cyclohexyl moiety. researchgate.net The symmetric stretching of the nitro group also gives a strong signal in the Raman spectrum. researchgate.net The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, contributing to a comprehensive understanding of its molecular structure and bonding. bruker.com

Mass Spectrometry Techniques

Mass spectrometry serves as a critical tool for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in assigning an accurate mass to a molecule, which aids in determining its elemental composition with a high degree of confidence. alevelchemistry.co.uknih.gov This technique can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation between compounds that have the same nominal mass. alevelchemistry.co.ukbioanalysis-zone.com For instance, HRMS can distinguish between molecules with different chemical formulas but identical integer masses, a task not achievable by low-resolution mass spectrometry. bioanalysis-zone.com The monoisotopic mass is calculated using the most abundant isotopes of each element. nih.gov For this compound, with a molecular formula of C13H16N2O3, the theoretical exact mass can be calculated and compared to the experimentally determined value, typically with a mass error of less than 5 parts per million (ppm). nih.gov

ParameterDescription
Technique High-Resolution Mass Spectrometry (HRMS)
Purpose Provides highly accurate mass measurements, enabling the determination of the elemental formula. alevelchemistry.co.uknih.gov
Key Advantage Distinguishes between compounds with the same nominal mass but different molecular formulas. bioanalysis-zone.com
Precision Typically achieves mass accuracy with an error of less than 5 ppm. nih.gov

Electrospray Ionization (ESI-MS) and Fragmentation Pathway Analysis

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of non-volatile compounds by creating ions in the gas phase from a solution. ucl.ac.be In the context of this compound, ESI-MS is used to generate protonated molecules, which can then be subjected to tandem mass spectrometry (MS/MS) to study their fragmentation pathways. nih.gov

The fragmentation of protonated this compound would likely proceed through several key pathways. A common fragmentation for nitroaromatic compounds involves the loss of the nitro group (NO2). nih.gov Additionally, cleavage of the amide bond is a characteristic fragmentation pathway for benzamide (B126) derivatives. This can result in the formation of a cyclohexylaminium ion and a 2-nitrobenzoyl fragment. Further fragmentation of the 2-nitrobenzoyl cation could involve the loss of carbon monoxide (CO). The study of these fragmentation patterns provides valuable structural information. rsc.org For related nitrosamine (B1359907) compounds, observed fragmentations include the loss of the NO radical (30 Da) or the loss of H2O. nih.gov

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy of this compound provides insights into its electronic structure. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The chromophores within the molecule—the nitro-substituted benzene (B151609) ring and the amide group—are responsible for these absorptions.

The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. ijnrd.orgdavuniversity.org The benzene ring gives rise to intense π → π* transitions, typically observed below 280 nm. up.ac.za The nitro group, being an electron-withdrawing group, and the amide group can influence the position and intensity of these bands. The non-bonding electrons (n) on the oxygen and nitrogen atoms of the amide and nitro groups can undergo n → π* transitions, which are generally weaker and appear at longer wavelengths compared to π → π* transitions. libretexts.org

Electronic TransitionTypical Wavelength RegionChromophore
π → π< 280 nmBenzene ring, C=O
n → π> 280 nmC=O group, NO2 group

X-ray Diffraction (XRD) Analysis of this compound

X-ray diffraction on a single crystal provides the most definitive three-dimensional structural information of a molecule in the solid state. umsl.edu

Single Crystal X-ray Diffraction for Molecular Geometry and Torsion Angles

Single crystal X-ray diffraction analysis of this compound has revealed its precise molecular geometry, including bond lengths, bond angles, and torsion angles. researchgate.net The compound crystallizes in the monoclinic space group P21/n. researchgate.net

The analysis shows that the cyclohexane (B81311) ring typically adopts a stable chair conformation. nih.gov The amide group (–CONH–) is generally planar. A key structural feature is the torsion angle between the plane of the benzene ring and the plane of the amide group. For the related N-cyclohexyl-2-fluorobenzamide, this dihedral angle is 29.92 (7)°. nih.gov In this compound, the crystal structure is stabilized by intermolecular N–H⋯O hydrogen bonds, forming a network that holds the molecules together in the crystal lattice. researchgate.net

Crystallographic Data for this compound. researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P21/n
a (Å) 13.9913(10)
b (Å) 8.8475(4)
c (Å) 20.5627(15)
**β (°) ** 93.278(6)
**Volume (ų) ** 2541.3(3)

| Z | 8 |

This detailed characterization provides a fundamental understanding of the structural and electronic nature of this compound, which is essential for predicting its chemical behavior and properties.

Crystal Packing and Intermolecular Hydrogen Bonding Networks

The crystal structure of this compound is primarily stabilized by a network of intermolecular hydrogen bonds. researchgate.netresearchgate.net X-ray diffraction analysis has shown that the dominant interaction is the N–H⋯O hydrogen bond. researchgate.netresearchgate.net In this network, the amide hydrogen (N–H) acts as a hydrogen bond donor, while one of the oxygen atoms of the ortho-nitro group (–NO₂) serves as the acceptor. smolecule.com This specific interaction links adjacent molecules, contributing significantly to the stability and organization of the crystal lattice. researchgate.netsmolecule.com The formation of these hydrogen bonds results in a cohesive and well-ordered three-dimensional supramolecular architecture.

Crystallographic Parameters: Space Group, Unit Cell Dimensions, and Z-values

This compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. researchgate.net The specific space group has been identified as P2₁/n. researchgate.netresearchgate.netsmolecule.com This space group indicates a centrosymmetric crystal structure. The unit cell contains 8 molecules (Z = 8). researchgate.netresearchgate.net Detailed crystallographic data obtained from single-crystal X-ray diffraction are summarized in the table below. researchgate.netresearchgate.net

Crystallographic ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a 13.9913(10) Å
b 8.8475(4) Å
c 20.5627(15) Å
α 90°
β 93.278(6)°
γ 90°
Volume (V) 2541.3(3) ų
Z 8
Final R1 value 0.0626

This interactive table is based on data from crystallographic studies. researchgate.netresearchgate.net

Polymorphism and Solid-State Conformational Analysis

A detailed analysis of the solid-state conformation of this compound reveals specific spatial arrangements of its functional groups. The nitro group is observed to be nearly coplanar with the benzene ring, with a reported dihedral angle of just 1.97°. smolecule.com This planarity suggests a degree of electronic conjugation between the nitro group and the aromatic system. The cyclohexyl group, in contrast, is not planar and adopts a stable chair conformation, which is the lowest energy conformation for a cyclohexane ring, minimizing steric strain. smolecule.com

As of the current body of scientific literature, there have been no reported instances of polymorphism for this compound. The compound has been consistently observed to crystallize in the monoclinic P2₁/n space group under standard crystallization conditions. Further research involving crystallization under a wide range of different solvents and conditions would be necessary to definitively investigate the potential for polymorphic forms.

Computational Chemistry and Theoretical Modeling of N Cyclohexyl 2 Nitrobenzamide

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT calculations are a cornerstone of computational chemistry, enabling the accurate determination of a molecule's three-dimensional structure and electronic landscape.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable arrangement of atoms. For a flexible molecule like N-cyclohexyl-2-nitrobenzamide, which contains a rotatable cyclohexyl group and an amide linkage, a thorough conformational analysis would be necessary to identify the global minimum energy structure and other low-energy conformers. This process involves exploring the potential energy surface by systematically rotating the flexible bonds. However, specific studies detailing the optimized bond lengths, bond angles, and dihedral angles for this compound are absent from the current body of scientific literature.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

The electronic properties of a molecule, governed by the distribution of its electrons, are key to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights into a molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and electronic transitions. Regrettably, there are no published studies that report the HOMO-LUMO energies or the nature of these orbitals for this compound.

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, researchers can assign specific spectral bands to the motions of particular atoms or functional groups. A Potential Energy Distribution (PED) analysis further refines these assignments by quantifying the contribution of each internal coordinate to a given vibrational mode. Such a detailed vibrational analysis for this compound has not been reported.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra

TD-DFT is a powerful method for calculating the excited states of molecules, which allows for the theoretical prediction of their ultraviolet-visible (UV-Vis) absorption spectra. This technique can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. A comparison between theoretical and experimental UV-Vis spectra can provide a deeper understanding of the electronic transitions occurring within the molecule. At present, no TD-DFT studies on this compound have been published, leaving its electronic transition properties computationally uncharacterized.

Molecular Dynamics Simulations for Solution-Phase Behavior

To understand how a molecule behaves in a real-world environment, such as in a solvent, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvation effects, and intermolecular interactions in the solution phase. The behavior of this compound in different solvents has not been investigated through molecular dynamics simulations in any published research.

Quantum Chemical Insights into Intermolecular Interactions and Non-Covalent Forces

The way molecules interact with each other is governed by a variety of non-covalent forces, such as hydrogen bonding, van der Waals forces, and π-π stacking. Quantum chemical methods can be used to analyze and quantify these interactions, which are crucial for understanding the properties of materials in the solid state and in solution. There is currently a lack of research applying these quantum chemical tools to elucidate the intermolecular interaction patterns of this compound.

Absence of Publicly Available Research on the Computational and Theoretical Spectroscopy of this compound

Despite a thorough search of scientific literature and chemical databases, no dedicated computational chemistry or theoretical modeling studies detailing the predictive spectroscopy of this compound are publicly available at this time. While the synthesis and experimental characterization of this compound have been reported, including its crystal structure, a corresponding computational analysis to predict its spectroscopic properties appears to be absent from the current body of scientific literature.

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting various spectroscopic data, including vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Visible). Such theoretical investigations provide valuable insights into the electronic structure and dynamic behavior of molecules, complementing experimental findings.

For many related nitrobenzamide and cyclohexyl-containing compounds, extensive computational studies have been published, offering detailed predictions of their spectroscopic characteristics. These studies typically involve geometry optimization of the molecular structure followed by calculations of vibrational modes, magnetic shielding tensors, and electronic transition energies. The results are often presented in detailed data tables comparing theoretical values with experimental data to validate the computational models used.

However, for the specific compound this compound, research providing this level of theoretical spectroscopic detail could not be located. Therefore, the generation of data tables and a detailed discussion on its predictive spectroscopy, as would be derived from such computational research, is not possible. The scientific community has yet to publish a formal computational investigation into the theoretical spectroscopic properties of this compound.

Derivatization, Functionalization, and Supramolecular Aspects of N Cyclohexyl 2 Nitrobenzamide

Chemical Transformations of the Nitro Group

The nitro group is a key functional handle for derivatization, primarily through its reduction to an amino group. This transformation fundamentally alters the electronic character of the aromatic ring and opens up new synthetic pathways.

The reduction of the aromatic nitro group in N-cyclohexyl-2-nitrobenzamide to form 2-amino-N-cyclohexylbenzamide is a foundational transformation in its derivatization. This conversion is significant as it changes a strongly electron-withdrawing group into an electron-donating one, thereby modulating the chemical reactivity of the benzene (B151609) ring. A variety of well-established methods can be employed to achieve this reduction.

Catalytic hydrogenation is a widely used and efficient method. commonorganicchemistry.com This typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. wikipedia.orgacs.org These methods are often clean and high-yielding. Another common approach is the use of dissolving metals in acidic media. acsgcipr.org Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid are effective for this purpose. commonorganicchemistry.comacs.org The Béchamp reduction, which uses iron metal with a weak acid, was a historically significant industrial process for aniline (B41778) production. acs.orgnih.gov

The general reaction pathway involves a stepwise reduction from the nitro group to nitroso, then to a hydroxylamine (B1172632) intermediate, and finally to the amine. acs.orgyoutube.com Careful control of reaction conditions is necessary to prevent the formation of side products such as azoxy, azo, or hydrazo compounds. wikipedia.orgacs.org

Table 1: Common Reagents for Nitro Group Reduction

Method Reagent(s) Key Features
Catalytic Hydrogenation H₂, Pd/C or Raney Ni High efficiency, clean reaction. commonorganicchemistry.comacs.org
Metal/Acid Reduction Fe, Zn, or Sn with HCl or Acetic Acid Classical method, cost-effective. commonorganicchemistry.comacsgcipr.org

To achieve higher selectivity and functional group tolerance, several advanced reduction strategies have been developed. These methods are particularly valuable when other reducible groups are present in the molecule. acs.org The goal is to selectively reduce the nitro group without affecting functionalities like halogens, carbonyls, esters, or nitriles. acs.org

Catalytic transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. researchgate.net In this method, a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or hydrazine, is used in combination with a catalyst like Pd/C. researchgate.net Copper nanoparticles in conjunction with ammonium formate have also been shown to be a highly chemoselective system for reducing aromatic nitro groups in the presence of a wide variety of other functionalities. acs.org

Furthermore, metal-free reduction methods have gained attention as more sustainable alternatives. acs.org A combination of tetrahydroxydiboron (B82485) (B₂(OH)₄) with an organocatalyst like 4,4'-bipyridine (B149096) can rapidly and chemoselectively reduce aromatic nitro compounds at room temperature. acs.org Another metal-free approach utilizes bis(pinacolato)diboron (B136004) (B₂pin₂) with a base like potassium tert-butoxide in isopropanol, which also shows excellent tolerance for various functional groups. acs.org These advanced strategies provide a toolkit for the clean and selective synthesis of amino-benzamide derivatives under mild conditions. organic-chemistry.org

Modifications at the Amide Nitrogen and Cyclohexyl Moiety

The amide nitrogen and its cyclohexyl substituent are additional sites for structural modification, allowing for the introduction of diverse groups to alter steric and electronic properties.

N-alkylation of the amide nitrogen in benzamide (B126) derivatives introduces an alkyl group, a transformation that can be achieved through various catalytic methods. One modern approach is the "borrowing hydrogen" strategy, which uses alcohols as alkylating agents in the presence of a transition metal catalyst, such as those based on palladium or manganese. researchgate.net This method involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amide, and subsequent reduction of the resulting imine, with water as the only byproduct. researchgate.net Cobalt-nanoparticle catalysts have also proven effective for the N-alkylation of benzamides with a broad range of alcohols. nih.gov More traditional methods often require the deprotonation of the amide with a strong base to form an amidate, followed by reaction with an alkyl halide. escholarship.org

The synthesis of this compound is typically achieved by reacting 2-nitrobenzoyl chloride with cyclohexylamine (B46788). By substituting cyclohexylamine with a wide array of other primary or secondary amines, a large library of N-substituted 2-nitrobenzamide (B184338) derivatives can be readily synthesized. nih.govresearchgate.net This allows for a systematic exploration of how different alkyl, cycloalkyl, or aryl groups on the amide nitrogen influence the molecule's properties.

Varying the N-substituent can modulate factors such as lipophilicity, steric bulk, and potential for intermolecular interactions. This is a common strategy in drug discovery and materials science to optimize the performance of a lead compound. nih.gov

Table 2: Examples of Amine Diversity for N-Substituted Benzamide Synthesis

Amine Reactant Resulting N-Substituent Substituent Type
Methylamine Methyl Small Alkyl
Isopropylamine Isopropyl Branched Alkyl
Cyclopentylamine Cyclopentyl Cycloalkyl
Aniline Phenyl Aryl
Benzylamine Benzyl Aralkyl

Functionalization of the Benzene Ring

The benzene ring of this compound is a prime target for functionalization via electrophilic aromatic substitution (EAS). The outcome of these reactions is heavily dependent on the directing effects of the substituents already present on the ring. wikipedia.org

Initially, the this compound molecule has two substituents on the ring: the nitro group (-NO₂) and the N-cyclohexylcarboxamide group (-CONH-cyclohexyl). The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature. organicchemistrytutor.comunizin.org The amide group is generally considered an ortho-, para-director but is deactivating. libretexts.org The combined effect of these two groups would make further electrophilic substitution on the nitro-substituted ring challenging and would direct incoming electrophiles to positions meta to the nitro group.

However, after the reduction of the nitro group to an amino group (-NH₂), the reactivity of the ring changes dramatically. The amino group is a strong activating group and a potent ortho-, para-director. pressbooks.pub This powerful directing effect dominates, making the resulting 2-amino-N-cyclohexylbenzamide ring highly susceptible to electrophilic attack at the positions ortho and para to the amine. pressbooks.publibretexts.org This opens up a wide range of possibilities for introducing new functional groups.

Common electrophilic aromatic substitution reactions that can be performed on the activated 2-aminobenzamide (B116534) ring include:

Halogenation: Introduction of chlorine, bromine, or iodine using reagents like Cl₂, Br₂, or I₂.

Nitration: Introduction of a new nitro group using a mixture of nitric and sulfuric acids.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the presence of the activating amino group can sometimes lead to complications and may require protection. masterorganicchemistry.com

The steric bulk of the N-cyclohexyl group may influence the regioselectivity of these reactions, potentially favoring substitution at the para position over the ortho position. libretexts.org

Electrophilic Aromatic Substitution Studies on the Nitrobenzamide Core

The aromatic core of this compound is subject to the directing effects of two distinct substituents: the nitro group (-NO₂) and the N-cyclohexylcarboxamido group (-CONH-cyclohexyl). In electrophilic aromatic substitution (EAS) reactions, these groups collectively influence the regiochemical outcome of the substitution. wikipedia.orglkouniv.ac.in

The nitro group is a potent deactivating group and a meta-director. youtube.comquora.com Through both inductive and resonance effects, it withdraws electron density from the benzene ring, making the ring less nucleophilic and thus less reactive towards electrophiles. youtube.com Resonance structures show that this electron withdrawal is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated sites for electrophilic attack. youtube.commakingmolecules.com

In the case of this compound, the substituents are ortho to each other. The strong meta-directing and deactivating nature of the nitro group, combined with the ortho, para-directing but deactivating nature of the amide group, makes electrophilic aromatic substitution on this core challenging. The ring is significantly deactivated towards common EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. youtube.commasterorganicchemistry.com If a reaction were to proceed under forcing conditions, the substitution pattern would be complex, with the position of the incoming electrophile being determined by the interplay between these competing directing effects.

Table 1: Directing Effects of Substituents on the this compound Core.
Substituent GroupEffect on ReactivityDirecting InfluencePrimary Mechanism
Nitro (-NO₂)Strongly DeactivatingMetaInductive & Resonance Withdrawal Pulls electron density from the entire ring, most strongly from ortho/para positions, making meta the least unfavorable site for attack.
N-cyclohexylcarboxamido (-CONH-R)Moderately DeactivatingOrtho, ParaInductive Withdrawal, Resonance Donation The carbonyl group withdraws electrons inductively, but the nitrogen lone pair donates electrons via resonance to the ortho and para positions.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Modifications

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, significantly enabling the modification of aryl scaffolds. nobelprize.orgrsc.org For this compound, these reactions could theoretically be used to introduce new substituents onto the aromatic ring. The typical mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

However, the application of these methods to nitroarenes has historically been challenging. nih.gov The nitro group can complicate the catalytic cycle, and the oxidative addition of a palladium(0) catalyst into a C-NO₂ bond is a difficult step. nih.govrhhz.net Despite these hurdles, recent advancements have demonstrated the feasibility of Suzuki-Miyaura and Buchwald-Hartwig cross-couplings directly on nitroarenes. nih.govrhhz.net These reactions provide a pathway for aryl modification without first needing to convert the nitro group into a more traditional coupling handle like a halide.

For the this compound scaffold, this would allow for the direct coupling of aryl, vinyl, or alkyl groups (via Suzuki or Negishi reactions) or the introduction of amines (via Buchwald-Hartwig amination), expanding the structural diversity of its derivatives. nobelprize.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions for Aryl Modification.
Reaction NameCoupling PartnerBond FormedPotential Application
Suzuki-Miyaura Couples an organoboron compound with an organic halide or triflate.Aryl/Vinyl Boronic AcidC-CIntroduction of new aryl or vinyl substituents.
Buchwald-Hartwig Forms a carbon-nitrogen bond between an aryl halide/triflate and an amine.Amine (R-NH₂)C-NSynthesis of arylamine derivatives.
Heck Couples an unsaturated halide with an alkene.AlkeneC-CVinylation of the aromatic ring.
Sonogashira Couples a terminal alkyne with an aryl or vinyl halide.Terminal AlkyneC-CIntroduction of alkynyl moieties.

Role as a Precursor in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The key transformation is the reduction of the ortho-nitro group to an amine, which creates a reactive 1,2-disubstituted aromatic system poised for cyclization reactions. nih.govnih.gov

Synthesis of Quinazolinone Derivatives from this compound Analogues

Quinazolinones are a prominent class of heterocycles with significant biological activity. semanticscholar.orgnih.gov A common and effective strategy for their synthesis involves the reductive cyclization of 2-nitrobenzamides. nih.govorganic-chemistry.org In this approach, this compound is first reduced to its corresponding 2-aminobenzamide analogue. This reduction can be achieved using various reagents, such as sodium dithionite (B78146) (Na₂S₂O₄) or catalytic hydrogenation. organic-chemistry.orgresearchgate.net

The resulting N-cyclohexyl-2-aminobenzamide is a key intermediate that can be cyclized with various one-carbon sources to form the quinazolinone ring system. researchgate.net For example, condensation with aldehydes, followed by oxidation, yields 2-substituted-3-cyclohexylquinazolin-4(3H)-ones. organic-chemistry.org One-pot procedures starting directly from the 2-nitrobenzamide have been developed, where a single catalyst can facilitate a cascade of reactions including alcohol oxidation (to an aldehyde), nitro reduction, condensation, and cyclization. nih.gov

Formation of Dibenzo[b,e]nih.govresearchgate.netdiazepine Systems

The dibenzo[b,e] nih.govresearchgate.netdiazepine (B8756704) core is another important heterocyclic scaffold found in pharmaceuticals. acs.orgsioc-journal.cn The synthesis of this tricyclic system can be envisioned starting from the reduced form of this compound. The intermediate, N-cyclohexyl-2-aminobenzamide, can undergo palladium-catalyzed N-arylation with a suitable partner, such as a 2-halonitrobenzene. acs.org This coupling reaction would be followed by a second nitro group reduction. The resulting diamino compound could then undergo intramolecular cyclization, often acid-catalyzed, to form the central seven-membered diazepine ring, yielding a dibenzo[b,e] nih.govresearchgate.netdiazepinone derivative. rsc.org

Other Annulation and Cyclization Reactions with this compound Scaffolds

The versatility of the N-cyclohexyl-2-aminobenzamide intermediate, derived from the parent nitro compound, extends to a variety of other annulation and cyclization reactions. Annulation refers to the building of a new ring onto an existing one. rsc.orgnih.gov This intermediate possesses two reactive sites—the aniline-type amino group and the amide moiety—that can react with various bifunctional electrophiles to construct diverse fused heterocyclic systems. researchgate.netchim.it

For instance, reaction with phosgene (B1210022) or its equivalents could lead to the formation of quinazoline-2,4-diones. Reaction with α-halo ketones followed by cyclization could yield other fused seven-membered rings or related structures. nih.gov Electrochemical methods have also been employed for cyclization-desulfurization reactions to create fused systems like 2-aminobenzimidazoles from related precursors. organic-chemistry.org These examples highlight the potential of the this compound scaffold as a versatile building block in synthetic organic chemistry. nih.govrsc.org

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of chemical systems held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic forces. tue.nlacs.org Molecular recognition, a key principle in this field, describes the specific binding between a host and a guest molecule. nih.govwesleyan.edu

This compound possesses several functional groups that can participate in these non-covalent interactions, making it an interesting candidate for supramolecular assembly studies. consensus.appresearchgate.net

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for the formation of strong, directional intermolecular hydrogen bonds. This is a common motif in the self-assembly of benzamide derivatives. nih.gov The nitro group provides additional hydrogen bond acceptor sites.

π–π Stacking: The benzene ring can engage in π–π stacking interactions with other aromatic systems, contributing to the stability of assembled structures.

Hydrophobic Interactions: The bulky and nonpolar cyclohexyl group can drive assembly in polar solvents through hydrophobic interactions.

This combination of interacting motifs allows this compound to potentially form well-defined supramolecular structures, such as tapes, sheets, or more complex three-dimensional networks. researchgate.net The specific arrangement and stability of these assemblies would be dictated by the interplay of these various non-covalent forces.

Table 3: Potential Non-Covalent Interactions in this compound.
Structural MoietyType of InteractionRole in Supramolecular Assembly
Amide (N-H)Hydrogen Bond DonorForms directional bonds with acceptors (e.g., C=O, -NO₂). Crucial for forming ordered chains or sheets in the solid state or in non-polar solvents.
Amide (C=O) & Nitro (-NO₂)Hydrogen Bond AcceptorAccepts hydrogen bonds from donors (e.g., N-H). Complements the donor site to create robust hydrogen-bonded networks.
Benzene Ringπ–π StackingFace-to-face or edge-to-face interactions with other aromatic rings. Contributes to the cohesive energy and ordering of molecules in crystals and aggregates.
Cyclohexyl GroupHydrophobic Interaction / van der WaalsAggregates in polar media to minimize contact with the solvent. Acts as a space-filling group and can influence the packing arrangement through steric effects.

Directed Self-Assembly of this compound in Crystalline and Solution States

Directed self-assembly is a process where the ordering of molecules into defined structures is guided by specific, local interactions and external influences, moving a system towards thermodynamic equilibrium. researchgate.net For this compound, this process in both crystalline and solution states would be primarily governed by the molecule's intrinsic ability to form hydrogen bonds and engage in other non-covalent interactions.

In the Crystalline State:

In the solid state, the self-assembly of this compound is expected to be dominated by the strong and directional hydrogen bonds formed by the amide functional group. researchgate.net The secondary amide (–CO–NH–) provides both a hydrogen bond donor (the N–H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This dual functionality typically leads to the formation of robust one-dimensional chains or tapes, a common feature in the crystal engineering of amides. rsc.orgnih.gov

In Solution:

In solution, the self-assembly behavior of this compound would be highly dependent on the nature of the solvent.

In non-polar solvents: The strong propensity for amide-amide hydrogen bonding would likely lead to the formation of discrete, self-assembled aggregates, such as dimers or oligomeric chains.

In polar, protic solvents (e.g., alcohols): The solvent molecules can compete for the hydrogen bonding sites of the amide group, potentially disrupting the self-assembly process. nih.gov However, aggregation might still occur, driven by solvophobic effects, where the non-polar cyclohexyl and phenyl groups are expelled from the polar solvent environment.

The directed nature of this assembly could be influenced by factors such as temperature, concentration, and the introduction of pre-patterned substrates that guide the orientation and growth of molecular assemblies. acs.orgwikipedia.org

Table 1: Potential Intermolecular Interactions Driving Self-Assembly of this compound

Interaction TypeDonorAcceptorTypical Energy (kcal/mol)Role in Assembly
Hydrogen Bond N–H (Amide)C=O (Amide)5–10Formation of primary 1D chains
Hydrogen Bond C–H (Aromatic/Aliphatic)O (Nitro)1–3Cross-linking of chains, 3D network formation
π–π Stacking Phenyl RingPhenyl Ring1–2Stabilization of layered structures
Van der Waals Forces Cyclohexyl RingCyclohexyl/Phenyl RingsVariableOverall crystal packing and density

Note: The energy values are representative for these types of interactions and are not specific experimental values for this compound.

Hydrogen Bonding Motifs and Their Influence on Supramolecular Architectures

Hydrogen bonds are the primary drivers in the formation of supramolecular structures for amide-containing molecules. researchgate.netias.ac.in The specific patterns of these bonds, known as supramolecular synthons, are predictable and form the basis of crystal engineering. mdpi.comrsc.org For this compound, several key hydrogen bonding motifs can be anticipated.

The most prominent motif is the amide-to-amide hydrogen bond, where the N–H group of one molecule donates a hydrogen to the carbonyl oxygen of a neighboring molecule (N–H···O=C). spectroscopyonline.com This interaction is highly directional and typically leads to the formation of infinite one-dimensional chains, a classic motif in the solid-state structures of primary and secondary amides. mdpi.comsolubilityofthings.com

The nitro group provides additional hydrogen bond acceptor sites. The oxygen atoms of the nitro group can interact with weaker hydrogen bond donors, such as the C–H groups of the phenyl and cyclohexyl rings. These C–H···O(nitro) interactions, while weaker than the primary amide hydrogen bonds, are crucial for organizing the one-dimensional chains into more complex two- or three-dimensional architectures. rsc.orgresearchgate.net The presence of the ortho-nitro group may also allow for the possibility of an intramolecular hydrogen bond, depending on the molecule's conformation, though intermolecular bonding is generally more favorable for secondary amides. researchgate.netoslomet.no

Table 2: Predicted Hydrogen Bonding Parameters in this compound Supramolecular Structures

MotifDonor-H···AcceptorD–H Bond Length (Å)H···A Distance (Å)D···A Distance (Å)Angle (D–H···A) (°)
Amide Chain N–H···O=C~1.00~1.8 - 2.2~2.8 - 3.2~150 - 180
Nitro Interaction C–H···O–N~1.08~2.2 - 2.6~3.2 - 3.6~130 - 170

Note: These values are typical for amide and nitro-group hydrogen bonds found in organic crystal structures and are provided for illustrative purposes.

Host-Guest Interactions and Complexation Studies

While specific host-guest complexation studies involving this compound as a guest molecule are not documented, its chemical structure suggests it could participate in such interactions with appropriate host molecules. Host-guest chemistry involves the formation of a complex between a large host molecule with a cavity and a smaller guest molecule that fits within it. frontiersin.org

Potential hosts for this compound could include macrocyclic compounds like cyclodextrins, calixarenes, or cucurbiturils. rsc.orgnih.gov

Cyclodextrins: These toroidal-shaped oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. nih.gov The non-polar cyclohexyl and phenyl rings of this compound could be encapsulated within the cyclodextrin (B1172386) cavity in an aqueous solution, driven by the hydrophobic effect.

Calixarenes and Cucurbiturils: These hosts offer cavities of varying sizes and chemical environments and could potentially bind this compound through a combination of hydrophobic, van der Waals, and hydrogen bonding interactions between the guest and the host's framework. frontiersin.orgrsc.org

The formation of such a host-guest or "inclusion" complex can significantly alter the physicochemical properties of the guest molecule. For this compound, complexation could lead to enhanced aqueous solubility, increased chemical stability by shielding the nitro or amide groups, and modified reactivity. rsc.org The study of these interactions would typically involve techniques like NMR spectroscopy, UV-Vis spectrophotometry, and X-ray crystallography to determine the stoichiometry, binding constants, and geometry of the resulting complex.

Advanced Applications and Potential in Materials Science Research

Role as an Intermediate for Functional Organic Materials

There is no specific information available in the searched scientific literature detailing the role of N-cyclohexyl-2-nitrobenzamide as a direct intermediate for the synthesis of functional organic materials. In principle, compounds with nitro and amide functionalities can serve as precursors for a variety of organic materials. For instance, the nitro group can be reduced to an amine, which is a versatile functional group for polymerization or further molecular elaboration. The benzamide (B126) structure itself is a common motif in many functional organic molecules. However, specific examples and research data for the use of This compound in this context are not documented in the available resources.

Exploration in Optoelectronic Applications and Charge-Transfer Interactions

No specific studies on the exploration of This compound in optoelectronic applications or its charge-transfer interactions were found. Generally, nitroaromatic compounds can act as electron acceptors and participate in charge-transfer complexes, a property that is crucial for some optoelectronic materials. The presence of the electron-withdrawing nitro group on the benzamide framework could theoretically impart electron-accepting properties to the molecule. However, without experimental or computational studies, any discussion of its potential in this area remains speculative. There are no available data on its electronic properties, such as HOMO/LUMO energy levels, or its performance in any optoelectronic devices.

Development of Molecular Probes for Chemical and Biological Systems

The development of This compound as a molecular probe for chemical or biological systems is not described in the current scientific literature. While some complex benzamide derivatives containing a nitro group have been investigated in the design of fluorescent probes, these are structurally distinct from the subject compound. The fundamental photophysical properties of This compound , such as its fluorescence quantum yield and sensitivity to analytes, which are essential for a molecular probe, have not been reported.

Interdisciplinary Research with Materials Science and Engineering

A search for interdisciplinary research involving This compound at the intersection of materials science and engineering did not yield any specific results. Such research would typically involve the integration of the compound into devices, composites, or advanced materials systems, and the study of its performance in those contexts. The absence of foundational research on the material properties of This compound likely accounts for the lack of such interdisciplinary studies.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies for N-cyclohexyl-2-nitrobenzamide

The traditional synthesis of this compound typically involves the reaction of 2-nitrobenzoyl chloride with cyclohexylamine (B46788) in the presence of a base like triethylamine (B128534) in a chlorinated solvent such as dichloromethane. While effective, this method relies on potentially hazardous reagents and solvents. Future research should prioritize the development of more sustainable and efficient synthetic routes.

A promising alternative approach involves the rearrangement of N-alkyloxaziridines. One green method utilizes a catalytic amount of ferric sulfate (B86663) (Fe₂(SO₄)₃) in water, with sodium dodecyl sulfate (SDS) as a surfactant, to promote the transformation of the corresponding oxaziridine (B8769555) to this compound at a moderate temperature of 70 °C. rsc.org The synthesis of the oxaziridine precursor itself can be achieved using dimethyl carbonate (DMC), a recognized green solvent. rsc.org Further exploration could involve screening other earth-abundant metal catalysts and biodegradable surfactants to optimize this process. Additionally, solvent-free methodologies, such as using microwave irradiation with a recyclable catalyst like palladium-doped clay, have proven effective for related benzanilides and represent a key avenue for investigation for the title compound. researchgate.netacs.org

Table 1: Comparison of Synthetic Methodologies

Feature Conventional Method Green Alternative (Oxaziridine Route) Potential Future Work (Microwave)
Reagents 2-nitrobenzoyl chloride, cyclohexylamine, triethylamine Oxaziridine, Fe₂(SO₄)₃, SDS Oxaziridine/Precursors, Pd-Clay Catalyst
Solvent Dichloromethane Water, Dimethyl Carbonate (for precursor) Solvent-free
Conditions Room Temperature 70 °C Microwave Irradiation
Sustainability Low (uses chlorinated solvent, stoichiometric base) High (water as solvent, catalytic iron) Very High (solvent-free, recyclable catalyst)

In-depth Mechanistic Understanding via Advanced Spectroscopic and Computational Tools

While the synthesis and basic characterization of this compound have been reported, a deep mechanistic understanding of its formation and properties is lacking. Advanced spectroscopic techniques can provide significant insights. The compound has been characterized by standard methods, with notable infrared absorptions at 3411 cm⁻¹ (N-H stretch) and 1660 cm⁻¹ (C=O stretch), and its ¹H and ¹³C NMR spectra have been documented. rsc.org

Future studies should employ two-dimensional NMR techniques (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and to study conformational dynamics in solution. The definitive solid-state structure has been elucidated by single-crystal X-ray diffraction, which provides a static picture of the molecule. researchgate.net To complement this, computational chemistry, particularly Density Functional Theory (DFT), could be used to model the rotational barrier around the N-CO amide bond and the Ar-CO bond. Such studies, which have been applied to similar benzanilides, could predict stable conformers, calculate vibrational frequencies for comparison with experimental IR and Raman spectra, and determine electronic properties like the first hyperpolarizability, indicating potential for non-linear optical applications. researchgate.net

Exploration of Stereoselective Synthesis of Chiral this compound Derivatives

This compound itself is an achiral molecule. However, the introduction of stereocenters would open up new research areas, particularly in medicinal chemistry and materials science. Future research could focus on the stereoselective synthesis of chiral derivatives. This could be achieved by:

Utilizing a chiral derivative of cyclohexylamine, such as a substituted chiral cyclohexylamine, in the synthesis.

Introducing chiral substituents onto the 2-nitrophenyl ring.

While no stereoselective syntheses for derivatives of the title compound have been reported, efficient methods for creating related chiral heterocyclic structures, such as 2,3-disubstituted 3H-quinazoline-4-ones, have been developed. acs.org These methodologies, which can achieve high enantiomeric excess (ee >93%), could serve as a strategic starting point for developing synthetic routes to chiral this compound analogues. acs.org The interest of research groups in the stereoselective synthesis of bioactive natural products further underscores the relevance and potential of this research direction. qau.edu.pk

Investigation of Solvent Effects and Green Solvents in Synthetic Transformations

The choice of solvent can dramatically influence reaction rates, yields, and even reaction pathways. The impact of solvent effects on the synthesis of this compound is an under-explored area. Systematic studies comparing a range of solvents—from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., ethanol, water)—could reveal important information about the reaction mechanism.

A key focus of future work should be the expanded use of green solvents. As mentioned, syntheses in water (using surfactants) and dimethyl carbonate have been shown to be viable for this class of compounds. rsc.org Other green solvents to investigate include ionic liquids, supercritical fluids (like scCO₂), and bio-derived solvents such as Cyrene™ (dihydrolevoglucosenone). Investigating the synthesis in these media could not only reduce the environmental impact but also potentially lead to novel catalytic activities or selectivities. researchgate.net

Advanced Studies on Solid-State Properties and Crystal Engineering Principles

The solid-state architecture of molecular compounds dictates their physical properties. This compound has been successfully crystallized and its structure determined by X-ray diffraction. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net These studies provide a foundational dataset for more advanced research in crystal engineering.

Table 2: Crystallographic Data for this compound researchgate.net

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 13.9913(10)
b (Å) 8.8475(4)
c (Å) 20.5627(15)
**β (°) ** 93.278(6)
**Volume (ų) ** 2541.3(3)
Z 8
Key Interaction Intermolecular N–H⋯O Hydrogen Bonds

Design and Synthesis of this compound Analogues for Specific Academic Investigations

The this compound scaffold is a versatile template for designing and synthesizing a library of analogues for academic research. By systematically modifying different parts of the molecule, researchers can probe structure-property relationships. For instance, analogues could be synthesized to:

Study electronic effects: The nitro group could be replaced with other electron-withdrawing or electron-donating groups at various positions on the phenyl ring.

Explore steric hindrance: The cyclohexyl group could be replaced with other alkyl or aryl groups of varying sizes (e.g., N-isopropyl, N-tert-butyl, N-phenyl).

Serve as intermediates: The nitro group is a versatile functional group that can be reduced to an amine, providing a synthetic handle for the creation of more complex heterocyclic compounds, such as quinazolinones. researchgate.net

The synthesis of related compounds like 2-nitro-N-(4-nitrophenyl)benzamide and N-isopropyl-4-nitrobenzamide has already been undertaken for such systematic studies. rsc.orgresearchgate.net These academic investigations are crucial for building a fundamental understanding of how molecular structure dictates chemical behavior and for creating novel molecular tools, such as the template-constrained peptides developed from benzamide-like structures for probing biological systems. acs.org

Q & A

Q. What synthetic routes are recommended for N-cyclohexyl-2-nitrobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves acylation of cyclohexylamine with 2-nitrobenzoyl chloride. Key steps include:
  • Activating the carboxylic acid (e.g., using SOCl₂ to form the acid chloride) .
  • Coupling with cyclohexylamine in anhydrous solvents (e.g., CHCl₃) under reflux, with triethylamine as a base to neutralize HCl .
  • Purification via column chromatography (e.g., silica gel with EtOAC/petrol gradients) to isolate the product .
    Yield optimization can be achieved by controlling stoichiometry (1.2 eq SOCl₂, 1.5 eq Et₃N) and reaction time (3+ hours) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, cyclohexyl protons at δ 1.0–2.0 ppm) and absence of impurities .
  • IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, nitro group ~1520 cm⁻¹) .
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What safety precautions are critical when handling nitrobenzamide derivatives during synthesis?

  • Methodological Answer :
  • Use fume hoods to avoid inhalation of dust or vapors (S22) .
  • Wear PPE (gloves, goggles) to prevent skin/eye contact (S24/25) .
  • Follow waste disposal protocols for nitro-containing compounds to minimize environmental hazards .

Advanced Research Questions

Q. What strategies are effective in resolving crystal structure determination challenges for this compound using X-ray diffraction?

  • Methodological Answer :
  • Data Collection : Use high-resolution X-ray sources (e.g., synchrotron) to mitigate twinning or disorder .
  • Refinement : Employ SHELXL for small-molecule refinement, leveraging constraints for flexible cyclohexyl groups .
  • Validation : Cross-check with PLATON or Mercury to identify missed symmetry or hydrogen-bonding networks .

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity or biological interactions of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., nitro group electrophilicity) .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), guided by nitrobenzamide’s electron-withdrawing effects .
  • Validation : Compare computed vibrational spectra (e.g., IR frequencies) with experimental data to refine force fields .

Q. When encountering contradictory data between experimental and theoretical vibrational spectra, what analytical approaches should be employed?

  • Methodological Answer :
  • Cross-Validation : Perform Raman spectroscopy alongside IR to detect silent modes (e.g., symmetric nitro stretches) .
  • Anharmonic Corrections : Apply computational tools (e.g., Gaussian’s anharmonic keyword) to improve DFT accuracy .
  • Solvent Effects : Replicate experimental conditions (e.g., DMSO vs. gas phase) in simulations to account for polarity shifts .

Q. How to design experiments to investigate the electronic effects of the nitro group on the benzamide scaffold?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Measure λₘₐₓ shifts in different solvents to assess charge-transfer transitions .
  • Cyclic Voltammetry : Quantify redox potentials to determine nitro group’s electron-withdrawing strength .
  • Hammett Analysis : Correlate substituent effects (σ constants) with reaction rates (e.g., hydrolysis) .

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